1-Benzenesulfonyl-4-Chloro-2,6-dimethyl-5-azaindole
Overview
Description
1-Benzenesulfonyl-4-Chloro-2,6-dimethyl-5-azaindole is a complex organic compound characterized by its unique structure, which includes a benzene ring, a sulfonyl group, a chlorine atom, and a dimethylated azaindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzenesulfonyl-4-Chloro-2,6-dimethyl-5-azaindole typically involves multiple steps, starting with the preparation of the azaindole core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of an azaindole derivative with a boronic acid derivative in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a suitable solvent, such as toluene or water.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Benzenesulfonyl-4-Chloro-2,6-dimethyl-5-azaindole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Benzenesulfonyl-4-Chloro-2,6-dimethyl-5-azaindole has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Its unique properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
1-Benzenesulfonyl-4-Chloro-2,6-dimethyl-5-azaindole is unique due to its specific structural features and reactivity. Similar compounds include other azaindoles and sulfonyl derivatives, which may share some similarities in their chemical properties and applications. the presence of the chlorine atom and the specific substitution pattern on the azaindole ring distinguishes this compound from others in its class.
Comparison with Similar Compounds
1-Methyl-4-chloro-2,6-dimethyl-5-azaindole
1-Benzenesulfonyl-2,6-dimethyl-5-azaindole
1-Benzenesulfonyl-4-chloro-5-azaindole
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-2,6-dimethylpyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-8-14-13(15(16)17-10)9-11(2)18(14)21(19,20)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCJGKHYAURMLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N2S(=O)(=O)C3=CC=CC=C3)C)C(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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